Cas no 1565753-07-2 (ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate
- EN300-1108232
- 1565753-07-2
-
- インチ: 1S/C9H11BrN2O3/c1-2-15-8(13)5-12-3-6(10)9(14)7(11)4-12/h3-4H,2,5,11H2,1H3
- InChIKey: SLYGNLXBSCPQLD-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)CC(=O)OCC)N)=O
計算された属性
- せいみつぶんしりょう: 273.99530g/mol
- どういたいしつりょう: 273.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 72.6Ų
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108232-10g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1108232-1.0g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1108232-0.1g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1108232-0.25g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1108232-5g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1108232-5.0g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1108232-10.0g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1108232-1g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1108232-0.05g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1108232-0.5g |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
1565753-07-2 | 95% | 0.5g |
$877.0 | 2023-10-27 |
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetateに関する追加情報
Research Brief on Ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 1565753-07-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 1565753-07-2) is a novel pyridine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-substituted dihydropyridinone core, has demonstrated promising potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthetic utility, biological activity, and mechanism of action, positioning it as a valuable scaffold for medicinal chemistry applications.
The structural features of ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate make it particularly interesting for targeted drug design. The presence of the 5-bromo substituent enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the 3-amino group provides a handle for further derivatization. Recent synthetic methodologies have focused on optimizing the yield and purity of this intermediate, with green chemistry approaches gaining traction to improve sustainability in its production.
In pharmacological studies, this compound has shown notable activity against several protein kinases implicated in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibition of CDK2/cyclin E with an IC50 of 0.87 μM, suggesting potential applications in oncology drug development. The ethyl ester moiety appears crucial for cell permeability, while subsequent hydrolysis in vivo may contribute to its pharmacodynamic profile. Structure-activity relationship (SAR) studies are ongoing to explore modifications that could enhance selectivity and reduce off-target effects.
Beyond oncology applications, recent research has uncovered antimicrobial properties of ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate against drug-resistant bacterial strains. The compound's mechanism appears to involve interference with bacterial DNA gyrase, as evidenced by molecular docking studies and in vitro assays. This dual functionality as both a kinase inhibitor and antimicrobial agent makes it a particularly versatile lead compound for multifactorial disease treatment strategies.
The compound's metabolism and pharmacokinetic properties have been investigated in preclinical models, revealing favorable absorption characteristics but relatively rapid clearance. Current formulation research focuses on prodrug approaches and nanoparticle delivery systems to address these limitations. Toxicology assessments to date indicate an acceptable safety profile at therapeutic doses, though comprehensive studies are still needed to fully evaluate its potential for clinical translation.
Looking forward, ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate represents an exciting platform for further medicinal chemistry exploration. Its structural versatility allows for diverse modifications, and ongoing research is exploring its potential in addressing unmet medical needs across multiple therapeutic areas. As synthetic methodologies continue to evolve and biological understanding deepens, this compound is poised to make significant contributions to the next generation of small-molecule therapeutics.
1565753-07-2 (ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate) 関連製品
- 110028-14-3(trans,cis-1,9-Cyclohexadecadiene)
- 10414-81-0(2'-Amino-2'-deoxyadenosine)
- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)
- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)
- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)
- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 1698431-42-3(2-Fluoro-3-methyl-5-nitrobenzamide)
- 868679-60-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)



